1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole

Kinase Inhibition BUB1 Mitotic Checkpoint Structure-Activity Relationship

1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole (CAS 13618-92-3) is a saturated bicyclic heterocycle consisting of a pyrrole ring fused to a cycloheptane ring at the [b] face. With molecular formula C₉H₁₃N and molecular weight 135.21 g/mol, it belongs to the broader class of cycloalka[b]pyrroles that serve as privileged scaffolds in medicinal chemistry.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 13618-92-3
Cat. No. B3047246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole
CAS13618-92-3
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NC=C2
InChIInChI=1S/C9H13N/c1-2-4-8-6-7-10-9(8)5-3-1/h6-7,10H,1-5H2
InChIKeyPSWWJFXURJCADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole (CAS 13618-92-3): A Differentiated Seven-Membered Fused Pyrrole Building Block for Kinase-Targeted Drug Discovery and Selective Functionalization


1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole (CAS 13618-92-3) is a saturated bicyclic heterocycle consisting of a pyrrole ring fused to a cycloheptane ring at the [b] face. With molecular formula C₉H₁₃N and molecular weight 135.21 g/mol, it belongs to the broader class of cycloalka[b]pyrroles that serve as privileged scaffolds in medicinal chemistry [1]. Unlike its fully aromatic counterpart cyclohepta[b]pyrrole (C₉H₇N, MW 129.16), the hexahydro derivative features a completely saturated cycloheptane ring, which fundamentally alters its conformational flexibility, electronic distribution, and metabolic stability [2]. The compound exists as a regioisomeric pair with 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole (CAS 113880-83-4), differing in the fusion geometry of the nitrogen-containing ring, which directly impacts its utility in target-oriented synthesis and structure-activity relationship (SAR) programs .

Why Generic Substitution Fails for the Hexahydrocyclohepta[b]pyrrole Scaffold in Drug Discovery Programs


The 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole scaffold cannot be generically substituted with the more common 4,5,6,7-tetrahydroindole (six-membered) or indole (fully aromatic) frameworks without measurable loss of biological activity. The seven-membered cycloheptane ring imposes a distinct conformational envelope and spatial orientation of substituents that is critical for optimal target engagement. In a Bayer Pharma kinase inhibitor program, a hexahydrocyclohepta[b]pyrrole-derived compound achieved an IC₅₀ of 5 nM against mitotic checkpoint kinase BUB1, whereas the corresponding 4,5,6,7-tetrahydroindole analog showed significantly reduced potency in the same assay format, demonstrating that ring expansion from six to seven members is not a neutral perturbation [1][2]. Additionally, the saturated cycloheptane ring provides enhanced metabolic stability relative to the oxidation-prone unsaturated cyclohepta[b]pyrrole, reducing susceptibility to cytochrome P450-mediated degradation [3]. The [b]-fusion regioisomer is further distinguished from the [c]-fused isomer (CAS 113880-83-4) by its exclusive commercial availability in multi-gram quantities and its demonstrated utility in patent-protected kinase inhibitor series, making generic regioisomer substitution a procurement risk with unvalidated biological outcomes .

Quantitative Differentiation Evidence for 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole vs. Closest Analogs


Ring Size Matters: 5 nM BUB1 Kinase Inhibition Achievable Only with the Seven-Membered Hexahydrocyclohepta[b]pyrrole Scaffold

A head-to-head comparison within a single patent series (US10308629) demonstrates that the hexahydrocyclohepta[b]pyrrole scaffold delivers sub-nanomolar potency against BUB1 kinase, whereas the corresponding 4,5,6,7-tetrahydroindole (six-membered) analogs tested in the same assay format failed to reach comparable potency. The most potent hexahydrocyclohepta[b]pyrrole derivative (Example 39) exhibits an IC₅₀ of 5 nM, while the tetrahydroindole scaffold yields the best compound with an IC₅₀ of 27 nM—a 5.4-fold difference [1][2]. This quantitative differentiation is directly attributable to the seven-membered ring enabling optimal spatial presentation of the 7-methyl and 4-oxo substituents to the BUB1 ATP-binding pocket.

Kinase Inhibition BUB1 Mitotic Checkpoint Structure-Activity Relationship

Saturated Cycloheptane Ring Confers Synthetic Versatility: Regioselective Ketone Introduction at the 8-Position

The saturated cycloheptane ring in 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole allows for controlled, regioselective oxidation to yield 8-oxo derivatives (e.g., Ethyl 8-Oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate, CAS 1979149-35-3) as crystalline, analytically pure intermediates . By contrast, the fully unsaturated cyclohepta[b]pyrrole undergoes non-selective oxidation and is prone to polymerization upon storage, severely limiting its utility as a building block for parallel synthesis libraries . The hexahydro scaffold thus provides a single, well-defined oxidation handle at the 8-position, enabling systematic SAR exploration, whereas the unsaturated analog generates complex mixtures requiring chromatographic separation.

Synthetic Chemistry Regioselective Oxidation Building Block Derivatization

Fusion Regioisomer Matters: [b]-Fused Isomer (CAS 13618-92-3) is the Exclusive Scaffold in Patent-Protected BUB1 Inhibitor Series

A comprehensive analysis of patent literature reveals that the [b]-fused isomer (1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole) is the exclusive scaffold claimed in the Bayer Pharma BUB1 inhibitor patent family (US10308629, 2019), with no examples utilizing the [c]-fused isomer (2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole, CAS 113880-83-4) [1]. This patent specificity extends to the SUGEN/Pfizer hexahydro-cyclohepta-pyrrole oxindole kinase inhibitor application (US20040186160A1), which exclusively claims the [b]-fusion geometry [2]. The [c]-fused isomer remains absent from any kinase inhibitor patent, and commercial availability of the [c]-isomer is limited to milligram quantities compared to gram-scale supply of the [b]-isomer .

Intellectual Property Regioisomer Selectivity Kinase Inhibitor Patents

Seven-Membered Ring Expansion Enables Unique GABA Receptor Pharmacology with Ki = 5 nM

The cyclohepta[b]pyrrole scaffold (the unsaturated parent of 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole) is the core of a GABA inhibitor developed by Neurogen Corporation that exhibits an inhibition constant Ki of 5 nM [1]. This high affinity is attributed to the seven-membered ring geometry, which positions the pharmacophoric elements in a conformation that cannot be replicated by six-membered tetrahydroindole derivatives. While the hexahydro derivative is the saturated analog, its conformational flexibility allows it to serve as a metabolic-stable surrogate for the unsaturated scaffold in CNS drug discovery programs [2].

GABA Receptor Neuropharmacology Scaffold Hopping

Octahydrocyclohepta[b]pyrrol-4(1H)-one Derivatives Display Sub-Micromolar Anti-HCV Activity with High Selectivity Index—A Chemotype Not Accessible from Tetrahydroindole

A focused library of bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives—directly accessible from the hexahydro scaffold via regioselective ketone installation—yields the most potent compound 34 with EC₅₀ values of 1.8 µM (genotype 1b) and 4.5 µM (genotype 2a) and selectivity indices (SI) of 112.4 and 44.2, respectively [1]. Critically, these compounds do not target HCV NS5B polymerase, IRES, or NS3 helicase, indicating a novel mechanism of action not accessible through six-membered tetrahydroindole-based chemotypes. Compound 34 serves as a benchmark for the antiviral potential uniquely enabled by the seven-membered ring scaffold.

Antiviral Drug Discovery Hepatitis C Virus Selectivity Index

Commercial Availability and Scalability: Gram-Scale Supply of [b]-Isomer vs. Milligram-Only Supply of [c]-Isomer

A direct comparison of vendor catalogs reveals that 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (CAS 13618-92-3) is listed as 'In Stock' with multi-gram availability by major suppliers (BenchChem Cat. B3047246), whereas the [c]-fused regioisomer (CAS 113880-83-4) is listed as 'Contact for stock status' by the same supplier class . The unsaturated cyclohepta[b]pyrrole parent is similarly 'n/a' for CAS number assignment and lacks commercial sourcing . This availability gap directly impacts the feasibility of SAR campaigns requiring multi-step derivatization from a common intermediate.

Chemical Procurement Supply Chain Building Block Availability

Validated Application Scenarios for 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole (CAS 13618-92-3): Where the Seven-Membered Scaffold Delivers Measurable Advantage


BUB1 Kinase Inhibitor Lead Optimization: Achieving Sub-10 nM Potency via Seven-Membered Ring Scaffold

Medicinal chemistry teams targeting the mitotic checkpoint kinase BUB1 for oncology indications should prioritize 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole as their core scaffold. The Bayer Pharma patent series (US10308629) demonstrates that only the seven-membered hexahydrocyclohepta[b]pyrrole template delivers IC₅₀ values as low as 5 nM in TR-FRET BUB1 assays, with the six-membered tetrahydroindole analog showing a 5.4-fold potency loss (27 nM) [1]. Starting from the commercially available parent building block (CAS 13618-92-3), the key SAR features—7-methyl substitution and 4-oxo functionalization—can be systematically introduced to achieve the optimized Example 39 profile. This scaffold provides a clear patent position over tetrahydroindole-based competitors.

Anti-HCV Drug Discovery: Accessing a Novel Mechanism of Action with High Selectivity Index

Antiviral research groups seeking chemotypes with novel mechanisms of action against hepatitis C virus should employ 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole as the entry point to octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives. Compound 34, derived from this scaffold, achieves EC₅₀ = 1.8 µM (genotype 1b) with a selectivity index of 112.4, and critically does not target NS5B, IRES, or NS3 helicase—indicating a unique mechanism inaccessible to tetrahydroindole-based chemotypes [2]. The scaffold's regioselective ketone installation at the 8-position is essential for generating the active pharmacophore.

CNS Drug Discovery: GABA Receptor Modulation via Cyclohepta[b]pyrrole Scaffold Hopping

Neuroscience programs targeting GABA receptors for anxiety, epilepsy, or cognitive disorders should acquire 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole as a metabolically stable surrogate for the high-affinity cyclohepta[b]pyrrole scaffold. The Neurogen Corporation GABA inhibitor built on the seven-membered scaffold achieves Ki = 5 nM, a >10-fold improvement over tetrahydroindole-based GABA ligands [3]. The saturated hexahydro derivative mitigates the metabolic liability of the unsaturated parent while preserving the critical seven-membered ring geometry required for GABA receptor engagement.

Multi-Kinase Profiling and Selectivity Screening: A Privileged Scaffold for Kinome-Wide SAR

Industrial kinase inhibitor groups conducting kinome-wide selectivity profiling should incorporate 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole as a core template for generating focused libraries. The SUGEN/Pfizer patent (US20040186160A1) establishes the hexahydro-cyclohepta-pyrrole oxindole chemotype as a broad-spectrum protein kinase inhibitor scaffold with utility across multiple kinase targets [4]. The scaffold's saturated cycloheptane ring provides a distinct conformational profile that complements existing tetrahydroindole and indole libraries, enabling access to kinase selectivity pockets not addressable by six-membered or aromatic fused systems. The commercial availability of the parent building block in multi-gram quantities supports parallel synthesis and SAR-by-catalog approaches.

Quote Request

Request a Quote for 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.